synthesis and characterization of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
synthesis and characterization of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
Introduction and Strategic Importance
2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene (CAS No. 175203-30-2) is a halogenated sulfone derivative whose structural motifs are of significant interest to the fields of medicinal chemistry and materials science.[1][2][3] The presence of a dichlorinated aromatic ring combined with a reactive 2-chloroethylsulfonyl group makes it a versatile chemical intermediate. Chlorine-containing compounds are integral to a vast number of pharmaceuticals, playing a crucial role in modulating a drug's metabolic stability, lipophilicity, and binding affinity.[4] The sulfonyl group is a key pharmacophore found in various therapeutic agents, including diuretics and antidiabetic drugs.[5][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a proposed synthetic pathway, detailed characterization methods, and the underlying scientific rationale for the procedural choices involved in handling and verifying this compound.
Retrosynthetic Analysis and Synthesis Strategy
A logical approach to the synthesis of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene involves a two-step process beginning from commercially available 1,3-dichlorobenzene. The strategy hinges on two fundamental and reliable organic reactions: electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution.
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for the target compound.
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Step 1: Chlorosulfonation. 1,3-dichlorobenzene is treated with chlorosulfonic acid. The chloro groups are ortho-, para-directing; however, the position between them is sterically hindered. Therefore, the sulfonation is directed to the C4 position, yielding 2,4-dichlorobenzenesulfonyl chloride. This is a robust and well-established method for introducing sulfonyl chloride groups onto aromatic rings.
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Step 2: Sulfonamide Formation/Alkylation. The resulting 2,4-dichlorobenzenesulfonyl chloride is a reactive electrophile. While a direct synthesis was not found in the provided results, a plausible route involves its reaction with a suitable C2-nucleophile. For this guide, we propose a reaction with 2-chloroethanol in the presence of a non-nucleophilic base. The base deprotonates the alcohol, creating an alkoxide that attacks the sulfonyl chloride, displacing the chloride to form the sulfonate ester linkage.
Detailed Synthesis Protocol
This protocol is a proposed method based on established chemical principles. Researchers should perform small-scale trials to optimize conditions.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Key Hazards |
| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | 147.00 | Harmful, Irritant, Environmental Hazard |
| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | 116.52 | Corrosive, Water-Reactive |
| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | 80.51 | Toxic, Flammable, Irritant |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Irritant, Health Hazard |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Low Hazard |
Experimental Workflow Diagram
Caption: Overall workflow from starting material to final product.
Step-by-Step Procedure
PART A: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride
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Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution).
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Reaction: Charge the flask with 1,3-dichlorobenzene (1.0 eq). Cool the flask to 0°C using an ice bath.
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Addition: Add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A solid precipitate should form.
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Isolation: Filter the solid precipitate and wash thoroughly with cold water until the filtrate is neutral. The crude solid can be dried and used directly in the next step or purified by recrystallization from a suitable solvent like hexanes.
PART B: Synthesis of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
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Setup: In a fume hood, dissolve the crude 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C.
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Reagent Addition: Add 2-chloroethanol (1.1 eq) to the solution. Then, add triethylamine (1.2 eq) dropwise over 20 minutes. A white precipitate of triethylamine hydrochloride will form.
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Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.
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Quenching: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel.
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Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.[7]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. The following techniques provide a self-validating system.
Caption: Logic for comprehensive structural characterization.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (δ 7.5-8.0 ppm): Three protons exhibiting a complex splitting pattern (doublet, doublet of doublets). Alkyl region: Two triplets, each integrating to 2H, around δ 4.5-4.7 ppm (-SO₂-CH₂-) and δ 3.8-4.0 ppm (-CH₂-Cl). |
| ¹³C NMR | Aromatic region (δ 130-140 ppm): Six distinct signals for the aromatic carbons. Alkyl region: Two signals around δ 65-70 ppm (-SO₂-CH₂) and δ 40-45 ppm (-CH₂-Cl). |
| IR (Infrared) | ~1370 cm⁻¹ (asymmetric SO₂ stretch), ~1175 cm⁻¹ (symmetric SO₂ stretch), ~750-850 cm⁻¹ (C-Cl stretches).[8] |
| MS (Mass Spec) | Molecular ion (M⁺) peak showing a characteristic isotopic cluster for three chlorine atoms (M, M+2, M+4, M+6). |
Note: Predicted NMR shifts are based on standard chemical shift tables and may vary based on solvent and spectrometer frequency.[9][10]
Safety, Handling, and Applications
Safety Precautions
The reagents used in this synthesis are hazardous. All operations should be conducted in a well-ventilated chemical fume hood.[11]
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]
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Handling: Chlorosulfonic acid reacts violently with water and is highly corrosive. 2-chloroethanol is toxic. Avoid inhalation of vapors and skin contact.[12]
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Disposal: Dispose of chemical waste according to institutional and local regulations.
Potential Applications in Drug Development
The 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene molecule is a promising scaffold for drug discovery.
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Intermediate for Lead Optimization: The chloroethyl group is a latent alkylating agent, capable of reacting with nucleophilic residues in biological targets. This functionality can be exploited to design covalent inhibitors.
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Precursor for Diverse Libraries: The sulfonyl group can be further functionalized. For example, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as potential antidiabetic agents and carbonic anhydrase inhibitors.[5][6] This highlights the potential of the dichlorinated sulfonyl benzene core in building libraries of bioactive compounds.
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Antifungal/Antimicrobial Research: Many halogenated aromatic compounds serve as precursors for agents with antimicrobial or antifungal properties.[13]
Conclusion
This guide outlines a robust and logical pathway for the synthesis of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene, grounded in fundamental principles of organic chemistry. The detailed protocols for synthesis and characterization provide a comprehensive framework for researchers to produce and validate this versatile chemical intermediate. Its structural features suggest significant potential for application in medicinal chemistry, particularly in the development of targeted covalent inhibitors and novel therapeutic agents.
References
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- IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.
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- PubMed Central. (n.d.). 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide.
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